molecular formula C11H20N4O B13153551 N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide

Cat. No.: B13153551
M. Wt: 224.30 g/mol
InChI Key: KHOVUPQEBJRXIY-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide (CAS: 1087788-34-8) is an imidazole-based carboxamide derivative with the molecular formula C₁₁H₂₀N₄O and a molecular weight of 224.3 g/mol . Its structure comprises a 1H-imidazole core linked to a carboxamide group, which is further substituted with a branched alkyl chain containing a dimethylamino moiety.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H20N4O/c1-11(2,8-14(3)4)7-13-10(16)15-6-5-12-9-15/h5-6,9H,7-8H2,1-4H3,(H,13,16)

InChI Key

KHOVUPQEBJRXIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)N1C=CN=C1)CN(C)C

Origin of Product

United States

Preparation Methods

Preparation of Imidazole-1-Carboxamide Derivatives

The imidazole-1-carboxamide scaffold is typically prepared or obtained via established synthetic routes involving:

  • Construction of the imidazole ring system through cyclization reactions.
  • Introduction of the carboxamide group at the N-1 position by reaction of imidazole derivatives with suitable acylating agents (e.g., carbamoyl chlorides or isocyanates).

Coupling of the Aminoalkyl Side Chain to Imidazole Carboxamide

  • The key intermediate 3-(dimethylamino)-2,2-dimethylpropanal or its derivatives are coupled to the imidazole carboxamide via amide bond formation.
  • Common coupling methods include:
    • Use of carbodiimide coupling agents (e.g., EDC, DCC) with or without additives like HOBt.
    • Direct reaction of amines with isocyanates to form urea or carbamate linkages.
  • Alkylation or substitution reactions on the imidazole ring may be employed to introduce the side chain selectively.

Regioselective and Scalable Synthesis Considerations

  • Recent patents describe regioselective substitution on imidazole rings using blocking groups and halogenation strategies to enable selective functionalization at the C-2 or C-5 positions.
  • Scale-up methods emphasize high yields (>90%), minimal synthetic steps (as few as two), and easy purification by crystallization.
  • Use of inexpensive reagents such as perhaloalkanes and electrophilic fluorinating agents have been reported to facilitate halogenation steps.
  • Removal of by-products by distillation and avoidance of polymeric impurities are critical for large-scale synthesis.
Step Method/Conditions Outcome/Notes
Imidazole ring synthesis Cyclization of appropriate precursors Formation of imidazole core
Carboxamide introduction Reaction with carbamoyl chloride or isocyanate Formation of imidazole-1-carboxamide
Side chain coupling Amide bond formation using coupling agents or direct alkylation Attachment of 3-(dimethylamino)-2,2-dimethylpropyl group
Regioselective substitution Use of blocking groups and halogenation High regioselectivity and purity

Source: US7807837B2 patent and EP1765789A1 patent describing scalable imidazole derivative syntheses and regioselective functionalization

Alternative Synthetic Routes and Catalytic Methods

Intramolecular Hydroamidation for Imidazole Derivatives

  • Organocatalyzed intramolecular hydroamidation of propargylic ureas offers a rapid and efficient route to imidazolidin-2-ones and imidazol-2-ones, which are related heterocyclic systems.
  • Catalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enable mild reaction conditions at room temperature with short reaction times (as low as 1 minute).
  • This method tolerates various functional groups and can be adapted for the synthesis of complex imidazole derivatives.
Catalyst Reaction Type Conditions Yield/Notes
BEMP Intramolecular hydroamidation Room temperature, 1 min High yields, functional group tolerance

Source: Journal of Organic Chemistry, 2019, describing organocatalytic synthesis of imidazole derivatives

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Advantages/Notes Source(s)
3-Dimethylamino-2,2-dimethylpropanal Isobutyraldehyde, dimethylamine, formaldehyde; 80–120 °C, pH 9–11, 1.5–4 bar Scalable, solvent-free, environmentally benign
Imidazole-1-carboxamide synthesis Cyclization, acylation with carbamoyl chloride or isocyanate High regioselectivity, crystallization purification
Coupling of side chain Carbodiimide-mediated amide bond formation or direct alkylation Efficient, high yield, regioselective
Organocatalytic routes BEMP-catalyzed hydroamidation at room temp Rapid, mild conditions, functional group tolerance

Research Discoveries and Practical Insights

  • The Mannich reaction optimized for the aminoaldehyde intermediate allows for industrial-scale production with minimal environmental impact.
  • Regioselective functionalization of the imidazole ring is critical for obtaining the desired substitution pattern, which affects biological activity.
  • Organocatalytic methods provide alternative synthetic routes that can reduce reaction times and improve yields.
  • The synthetic strategies are supported by extensive patent literature and peer-reviewed publications, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous imidazole and benzimidazole carboxamides, focusing on molecular features, synthetic routes, and physicochemical properties.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference(s)
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide C₁₁H₂₀N₄O 224.3 Dimethylamino branch, 2,2-dimethylpropyl chain, imidazole-carboxamide core
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide C₂₆H₂₅N₃O₄ 455.5 Methoxy groups on aryl rings, benzimidazole core, propyl chain
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) C₁₅H₁₆Cl₃N₃O₂ 376.7 Trichlorophenoxyethyl group, propyl chain, fungicidal activity
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide C₂₂H₂₀ClN₃O₃ 409.9 Chlorophenoxypropyl chain, benzimidazole core, furan-carboxamide linkage
5cp (2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide) C₂₁H₂₂N₄O₂ 363.4 Pyrrolidine-pyrrolidinone moiety, benzimidazole core, phenylketone substituent

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a 1H-imidazole core, whereas analogs like 5cp and the chlorophenoxypropyl derivative in employ a benzimidazole core. Benzimidazoles generally exhibit enhanced aromaticity and rigidity, influencing binding affinity in biological systems .

Halogenated groups (e.g., trichlorophenoxy in prochloraz ) increase lipophilicity and metabolic stability but may raise toxicity concerns.

In contrast, benzimidazole derivatives like those in and are synthesized via reductive cyclization or multi-step alkylation protocols, often requiring sodium dithionite or DMF as solvents .

Physicochemical and Pharmacological Insights

Molecular Weight and Drug-Likeness: The target compound (224.3 g/mol) falls within the "ideal" range for oral bioavailability (<500 g/mol), unlike bulkier analogs such as 5cp (363.4 g/mol) or the chlorophenoxypropyl derivative (409.9 g/mol) .

Biological Activity: Prochloraz () is a well-known fungicide, suggesting that imidazole carboxamides with halogenated substituents may target fungal cytochrome P450 enzymes. The target compound’s dimethylamino group could modulate selectivity toward different biological targets. Compounds like 5cp () were designed for kinase inhibition, highlighting the role of pyrrolidine and phenylketone groups in enhancing binding to ATP pockets.

Solubility and LogP: The dimethylamino group in the target compound likely reduces LogP (predicting higher hydrophilicity) compared to analogs with methoxy or chlorinated substituents (e.g., LogP ~4 for prochloraz vs. ~2 for the target compound).

Biological Activity

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide (CAS Number: 1087788-34-8) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered imidazole ring, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing imidazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Compound CB. subtilis22
Compound DKlebsiella pneumoniae19

The above table illustrates the antimicrobial potential of various imidazole derivatives, suggesting that this compound may exhibit similar efficacy.

2. Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer properties. Studies highlight that certain imidazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study conducted by Jain et al. demonstrated that a related imidazole derivative showed significant cytotoxic effects against human cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole compounds are well-documented. Research has indicated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Mechanism of Action:

Imidazoles may exert their anti-inflammatory effects through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which play a crucial role in the inflammatory response .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's lipophilicity suggests favorable absorption characteristics; however, detailed studies on its metabolic pathways are necessary to ascertain its bioavailability and elimination routes.

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